

# Delequamine: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Delequamine	
Cat. No.:	B044412	Get Quote

**Delequamine**, with the developmental code names RS-15385 and RS-15385-197, is a potent and selective α2-adrenergic receptor antagonist.[1] Although it underwent clinical trials for erectile dysfunction and major depressive disorder, it was never brought to market.[1] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and the experimental findings from its preclinical and clinical development phases.

**Core Compound Information** 

Property	Value	
CAS Number	119905-05-4	
Molecular Formula	C18H26N2O3S	
Molecular Weight	350.48 g/mol	
IUPAC Name	(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine	

## **Mechanism of Action and Signaling Pathway**

**Delequamine** functions as a selective antagonist of  $\alpha$ 2-adrenergic receptors. These receptors are primarily located on presynaptic nerve terminals and, upon activation, inhibit the release of norepinephrine, creating a negative feedback loop. By blocking these receptors, **Delequamine** 



increases the release of norepinephrine in the synapse. This modulation of noradrenergic activity is central to its observed physiological effects.

The primary signaling pathway affected by **Delequamine** is the G-protein coupled receptor (GPCR) cascade associated with  $\alpha$ 2-adrenergic receptors.

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### References

- 1. Delequamine Wikipedia [en.wikipedia.org]
- 2. Effects of alpha-2 blockade on sexual response: experimental studies with delequamine (RS15385) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Delequamine: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044412#delequamine-cas-number-and-molecular-weight]

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